1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
Description
The compound 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid (hereafter referred to as the target compound) is a heterocyclic molecule featuring a piperidine ring protected by a tert-butoxycarbonyl (Boc) group, a 1,2,3-triazole core substituted with a trifluoromethyl group, and a carboxylic acid moiety. This structure combines elements critical for drug design: the Boc group enhances solubility and stability, the trifluoromethyl group increases lipophilicity and metabolic resistance, and the carboxylic acid enables hydrogen bonding for target interactions .
This article provides a detailed comparison of the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and inferred biological activities.
Properties
Molecular Formula |
C14H19F3N4O4 |
|---|---|
Molecular Weight |
364.32 g/mol |
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-5-(trifluoromethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C14H19F3N4O4/c1-13(2,3)25-12(24)20-6-4-5-8(7-20)21-10(14(15,16)17)9(11(22)23)18-19-21/h8H,4-7H2,1-3H3,(H,22,23) |
InChI Key |
LJZQVZQHTZWJHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N2C(=C(N=N2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Boc-Protected Piperidine Intermediate Preparation
The tert-butoxycarbonyl (Boc) group is introduced to piperidin-3-amine via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF), typically using a base like triethylamine or N-methylmorpholine. Subsequent functionalization at the 3-position is critical for triazole ring incorporation.
Triazole Ring Formation
The 1,2,3-triazole core is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example:
- Step 1 : Piperidin-3-yl azide is prepared from Boc-piperidin-3-amine through diazotization.
- Step 2 : Reaction with 3-(trifluoromethyl)propiolic acid under Cu(I) catalysis yields the 5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid derivative.
Coupling and Functionalization
Carbodiimide-mediated coupling (e.g., EDC/HOBt) is employed to link the Boc-piperidine intermediate to the triazole-carboxylic acid moiety. A representative protocol from Ambeed includes:
| Reagents/Conditions | Role | Yield |
|---|---|---|
| 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid | Carboxylic acid donor | 73–88% |
| EDC·HCl, HOBt | Coupling agents | – |
| N-Methylmorpholine | Base | – |
| Dichloromethane (DCM) | Solvent | – |
- Activate the carboxylic acid with EDC/HOBt in DCM at 0°C.
- Add piperidin-3-amine derivative and stir at room temperature for 10–24 h.
- Quench with aqueous NaHCO₃, extract with DCM, and purify via column chromatography.
Alternative Routes
Direct Cyclization
A modified approach involves in-situ formation of the triazole ring on the Boc-piperidine scaffold. For example:
- Reactants : Boc-piperidin-3-yl hydrazine and ethyl trifluoropyruvate.
- Conditions : Acetic acid, reflux, 12 h.
- Outcome : Cyclization to form the triazole core, followed by hydrolysis to the carboxylic acid.
Post-Functionalization of Preformed Triazole
- Step 1 : Synthesize 5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid via oxidation of its methyl ester using NaOH in ethanol/H₂O.
- Step 2 : Couple with Boc-piperidin-3-amine using EDC/HOBt.
Optimization Challenges
- Steric Hindrance : The tert-butoxycarbonyl group and trifluoromethyl substituent create steric bulk, necessitating elevated temperatures or prolonged reaction times.
- Regioselectivity : CuAAC ensures 1,4-disubstituted triazole formation, but competing pathways may require careful stoichiometric control.
Analytical Validation
- NMR : Key signals include δ 1.44 ppm (Boc CH₃), 3.2–3.5 ppm (piperidine CH₂), and 7.5–8.0 ppm (triazole H).
- HPLC-MS : Purity >95% confirmed via reverse-phase chromatography (C18 column, acetonitrile/water gradient).
Industrial-Scale Synthesis
VulcanChem reports a 73% yield for analogous compounds using:
- Scale : 8.3 mol input of Boc-piperidine-carboxylic acid.
- Workup : Extraction with methyl tert-butyl ether (MTBE) and crystallization from petroleum ether.
Emerging Methodologies
Recent studies highlight photoflow chemistry for triazole synthesis, reducing reaction times from hours to minutes. Enzymatic hydrolysis of esters to carboxylic acids is also under investigation for greener protocols.
Chemical Reactions Analysis
1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the triazole ring or the piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents like sodium azide or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: Researchers use the compound to study its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazole Ring
Difluoromethyl Analog
- Compound : 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 2060045-99-8)
- Key Difference : Replaces the trifluoromethyl (-CF₃) group with a difluoromethyl (-CF₂H) group.
- Lipophilicity: -CF₃ increases logP compared to -CF₂H, enhancing membrane permeability but possibly reducing aqueous solubility. Metabolic Stability: Fluorinated groups generally resist oxidative metabolism; -CF₃ may offer superior stability over -CF₂H .
Unsubstituted Triazole Analog
- Compound : 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-1,2,3-triazole-5-carboxylic acid (CAS 1955524-20-5)
- Key Difference : Lacks the trifluoromethyl group; carboxylic acid is at position 5 instead of 3.
- Impact: Hydrogen Bonding: The shifted carboxylic acid position may alter interaction with target proteins.
Piperidine Ring Substitution Patterns
4-Piperidinyl vs. 3-Piperidinyl
- Compound : 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-1,2,3-triazole-5-carboxylic acid (CAS 1955524-20-5)
- Key Difference : Boc-protected piperidine is substituted at the 4-position instead of the 3-position.
- Impact :
Core Heterocycle Variations
Pyrazole-Based Analogs
- Compound : 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- Key Difference : Pyrazole core replaces triazole; additional pyridinyl substitution.
- Biological Activity: Dual trifluoromethyl groups may enhance potency in kinase inhibition or receptor antagonism, as seen in angiotensin II antagonists like CV-11974 (IC₅₀ = 1.12 × 10⁻⁷ M for AT1 receptor) .
Physicochemical Properties
*Calculated based on molecular formula.
Biological Activity
1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that has gained attention in medicinal chemistry due to its potential applications in drug development, particularly in the field of targeted protein degradation via PROTACs (PROteolysis TArgeting Chimeras). This article explores the biological activities associated with this compound, including its mechanisms of action, synthesis, and therapeutic potential.
Chemical Structure and Properties
The compound has a molecular formula of C₁₅H₁₈F₃N₃O₄ and a molecular weight of approximately 355.32 g/mol. Its structure includes a piperidine ring, a trifluoromethyl group, and a triazole moiety, which contribute to its biological activity.
The primary mechanism of action for 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid lies in its role as a linker in PROTACs. These compounds function by recruiting E3 ubiquitin ligases to target proteins, facilitating their ubiquitination and subsequent degradation by the proteasome. The rigidity imparted by the triazole structure is crucial for optimizing the orientation of the degrader and enhancing the formation of the ternary complex necessary for effective protein degradation .
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing triazole rings have shown potent activity against various bacterial strains and fungi. In particular, studies have demonstrated that triazoles can inhibit cytochrome P450 enzymes involved in sterol biosynthesis in fungi, leading to their use as antifungal agents .
Antitubercular Activity
A related study highlighted the design and synthesis of compounds similar to 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid for their anti-tubercular potential. Some derivatives exhibited IC90 values ranging from 3.73 to 40.32 μM against Mycobacterium tuberculosis, indicating promising activity for further development in tuberculosis treatment .
Synthesis
The synthesis of 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves several key steps:
- Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.
- Introduction of the tert-butoxycarbonyl (Boc) Group : To protect amine functionalities.
- Synthesis of the Triazole Ring : This is done through coupling reactions with the Boc-protected piperidine derivative.
- Final Coupling Reaction : Linking the triazole moiety with the piperidine derivative under specific conditions.
Case Studies
Several studies have investigated the biological activities of triazole derivatives:
These studies underline the versatility and potential therapeutic applications of triazole-containing compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
